molecular formula C30H30F2N6O3 B605408 Sotorasib CAS No. 2252403-56-6

Sotorasib

Cat. No. B605408
CAS RN: 2252403-56-6
M. Wt: 560.6058
InChI Key: NXQKSXLFSAEQCZ-SFHVURJKSA-N
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Description

Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen . It is used to treat metastatic or locally advanced non-small cell lung cancer (NSCLC) in patients who have received at least one previous treatment and whose tumors have an abnormal KRAS G12C gene .


Molecular Structure Analysis

In the development of the KRASG12C inhibitor this compound, an axially chiral biaryl moiety proved a critical structural element in engaging a “cryptic” protein binding pocket and enhancing inhibitor potency . The molecular formula of this compound is C30H30F2N6O3 .


Chemical Reactions Analysis

This compound works by binding irreversibly to KRAS G12C, thereby inhibiting downstream signaling pathways which are associated with cell growth and differentiation . The decision to develop this compound as a single-atropisomer drug gave rise to a range of analytical and synthetic challenges .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 560.606 g·mol −1 . It is stored at room temperature in a dry place .

Scientific Research Applications

Scientific Research Applications of Sotorasib:

  • Treatment of KRAS G12C-mutated NSCLC : this compound was granted accelerated approval by the US FDA in May 2021 for treating adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC, particularly after at least one prior systemic therapy (Blair, 2021).

  • Efficacy in Advanced Solid Tumors : In a phase 1 trial, this compound showed promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation, including NSCLC, colorectal cancer, and other tumor types. It was well-tolerated with manageable toxicities (Hong et al., 2020).

  • Pharmacokinetics and Metabolomics : An integrative analysis of pharmacokinetic and pharmacometabolomic profiles of this compound in rats was conducted. This research provides insights into how this compound affects metabolic profiles and its relationship with drug exposure, contributing to precision therapy in patients with the KRAS G12C mutation (Du et al., 2022).

  • Mechanisms of Resistance : Studies have explored the mechanisms of resistance to this compound in KRASG12C-mutated cancers, notably in NSCLC. Understanding these mechanisms, such as MET amplification, is crucial for developing effective combination therapies and overcoming resistance (Suzuki et al., 2021).

  • Safety Profile : Comprehensive nonclinical safety assessments, including pharmacology and toxicology studies, have been conducted to support the marketing application of this compound. These studies highlight the benefit/risk ratio of this compound for treating patients with KRAS p.G12C-mutated tumors (Ishida et al., 2021).

Mechanism of Action

Target of Action

Sotorasib, also known as AMG-510, is a targeted therapy drug that primarily targets a specific mutation, G12C, in the protein K-Ras . This protein is encoded by the gene KRAS, which is responsible for various forms of cancer . The G12C mutation makes up more than 50% of all KRAS mutations .

Mode of Action

this compound works by selectively targeting the KRAS p.G12C mutant, at either the DNA, RNA, or protein level . It forms a bond that locks the protein in an inactive state . This interaction with its targets prevents the expression of and/or tumor cell signaling through the KRAS p.G12C mutant .

Biochemical Pathways

this compound affects the mitogen-activated protein kinase (MAPK) signaling pathway . By binding to the KRAS G12C mutant, this compound provides durable suppression of this pathway . This results in the inhibition of cell growth and promotion of apoptosis in tumors with a KRAS G12C driver variant .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in rats and dogs . Rapid absorption and extensive metabolism of this compound were observed in rats, while this compound was primarily excreted unchanged in dog feces, likely due to solubility-limited absorption . This compound metabolism involves nonenzymatic glutathione conjugation, GGT-mediated hydrolysis of glutathione adduct, and direct CYP3A and CYP2C8-mediated oxidation .

Result of Action

this compound blocks the action of the abnormal protein that signals cancer cells to multiply . This helps stop or slow the spread of cancer cells . In clinical trials, this compound shrank the tumors of 36% of participants, and those tumor responses lasted for a median of 10 months .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, recent exposure to anti–PD-(L)1 therapy within 12 weeks of this compound was strongly associated with grade 3 or higher treatment-related adverse events (G3 TRAEs) and TRAE-related this compound discontinuation . This suggests that the timing and sequence of therapies can impact the safety and efficacy of this compound.

Safety and Hazards

Sotorasib may cause breathing problems that could lead to death . It has been associated with mainly low-grade side effects in the heavily pretreated population in this study, and the safety findings were consistent with those previously reported in other CodeBreaK 100 trials .

Future Directions

Sotorasib is the first approved targeted therapy for patients with tumors with any KRAS mutation, which accounts for approximately 25% of mutations in non-small cell lung cancers . Because of pharmacokinetic data and ORRs of patient cohorts who took this compound at lower doses in the dose-escalation portion of CodeBreaK 100, a dose comparison study is being conducted as a post-marketing requirement .

properties

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099260
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

2252403-56-6, 2296729-00-3
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotorasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTORASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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